Benzyl 2-(benzyloxycarbonylamino)-3-(4-iodophenyl)propanoate
Description
Benzyl 2-(benzyloxycarbonylamino)-3-(4-iodophenyl)propanoate is a synthetic amino acid derivative featuring a benzyl ester group, a benzyloxycarbonyl (Cbz)-protected amine, and a 4-iodophenyl substituent on the propanoate backbone. The iodine atom at the para position of the phenyl ring confers unique electronic and steric properties, making this compound valuable in peptide synthesis, radiopharmaceutical development, and as a precursor for boron neutron capture therapy (BNCT) agents . Its structure is designed to balance stability during synthesis and reactivity in downstream applications, such as deprotection or cross-coupling reactions.
Properties
IUPAC Name |
benzyl 3-(4-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22INO4/c25-21-13-11-18(12-14-21)15-22(23(27)29-16-19-7-3-1-4-8-19)26-24(28)30-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQZSPFACQCJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)I)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Group Protection
The amino group of 3-(4-iodophenyl)alanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) under alkaline conditions. This step typically employs sodium bicarbonate in a dioxane/water mixture, yielding 2-(benzyloxycarbonylamino)-3-(4-iodophenyl)propanoic acid with >95% efficiency.
Reaction Conditions :
- Solvent: Dioxane/H₂O (4:1)
- Temperature: 0°C → room temperature
- Time: 12–18 hours
- Yield: 95%
Esterification of the Carboxylic Acid
The carboxylic acid is esterified using benzyl alcohol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . This step converts the acid into the benzyl ester, critical for downstream peptide coupling.
Optimized Parameters :
Halogenation and Aromatic Substitution
The 4-iodophenyl group is introduced via electrophilic iodination or Suzuki-Miyaura coupling . Electrophilic iodination using iodine monochloride (ICl) in acetic acid is preferred for its simplicity. Alternatively, palladium-catalyzed cross-coupling with iodobenzene derivatives offers higher regioselectivity.
Comparative Data :
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Electrophilic Iodination | ICl, AcOH, H₂SO₄ | 78 | 95 |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Iodobenzene | 85 | 98 |
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
SPPS leverages Wang resin to anchor the carboxylic acid, enabling sequential addition of protected amino acids. After deprotection, the resin-bound intermediate is cleaved with trifluoroacetic acid (TFA), yielding the target compound with 80% efficiency.
Advantages :
- Reduced purification steps
- High reproducibility
Enzymatic Resolution
Racemic mixtures of 3-(4-iodophenyl)alanine are resolved using lipase B from Candida antarctica , achieving enantiomeric excess (ee) >99%. The resolved (S)-enantiomer is then subjected to Cbz protection and esterification.
Reaction Optimization and Challenges
Solvent Effects
The choice of solvent significantly impacts yields:
Temperature Control
Exothermic reactions (e.g., iodination) require stringent temperature control (–10°C to 0°C) to prevent byproduct formation.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to mitigate exothermic risks during iodination. Key parameters include:
- Residence time: 5–10 minutes
- Pressure: 2–3 bar
- Throughput: 50 kg/day.
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodophenyl Group
The iodine atom on the para-position of the phenyl ring serves as a prime site for nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling reactions due to its electronegativity and leaving-group potential.
Key Findings :
-
The iodine atom's position enhances regioselectivity in cross-coupling reactions, as demonstrated in palladium-catalyzed Suzuki couplings for biaryl synthesis .
-
Reactions proceed efficiently under mild conditions, leveraging the iodophenyl group’s reactivity.
Deprotection of the Benzyloxycarbonyl (Cbz) Group
The Cbz group protects the amine during synthetic steps and is typically removed under specific conditions to unmask the free amine for peptide coupling or further modifications.
| Method | Conditions | Outcome | Notes |
|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C, MeOH/EtOAc | Free amine + toluene and CO₂ | Retains stereochemistry; avoids acid-sensitive substrates |
| Acidic Hydrolysis | TFA (trifluoroacetic acid), DCM | Deprotected amine | Suitable for acid-stable compounds |
Structural Impact :
-
Deprotection enables integration into peptide chains, as seen in analogues like (S)-2-(((benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid .
Ester Hydrolysis
The benzyl ester can be hydrolyzed to the corresponding carboxylic acid, expanding utility in drug design or polymer chemistry.
| Conditions | Reagents | Product |
|---|---|---|
| Basic Hydrolysis | LiOH, THF/H₂O | 2-(benzyloxycarbonylamino)-3-(4-iodophenyl)propanoic acid |
| Enzymatic Hydrolysis | Lipases, pH 7–8 buffer | Controlled hydrolysis for chiral purity |
Research Context :
Functional Group Interconversion
The compound’s ester and Cbz groups allow sequential modifications:
| Reaction | Target | Example |
|---|---|---|
| Reduction | Ester → Alcohol | NaBH₄/LiAlH₄ (partial reduction requires tailored conditions) |
| Aminolysis | Ester → Amide | Primary/secondary amines, DIPEA |
Scientific Research Applications
Synthetic Routes
The synthesis of Benzyl 2-(benzyloxycarbonylamino)-3-(4-iodophenyl)propanoate typically involves several steps:
- Protection of the Amino Group : The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
- Esterification : The carboxylic acid is esterified with benzyl alcohol.
- Introduction of the Iodophenyl Group : This is achieved through an iodination reaction using iodine or iodinating agents.
These methods highlight the compound's versatility and relevance in synthetic organic chemistry .
Scientific Research Applications
This compound has several notable applications:
Medicinal Chemistry
This compound acts as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to be modified further to develop new drugs targeting specific biological pathways.
Biological Studies
The compound is utilized in enzyme-substrate interaction studies, aiding researchers in understanding protein modifications and interactions at a molecular level. Its ability to participate in hydrogen bonding and electrostatic interactions enhances its utility in biological research .
Industrial Applications
In the chemical industry, this compound is employed in the production of specialty chemicals and materials. Its reactivity can be harnessed to create complex molecules necessary for various applications .
Mechanism of Action
The mechanism of action of Benzyl 2-(benzyloxycarbonylamino)-3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodophenyl group can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare benzyl 2-(benzyloxycarbonylamino)-3-(4-iodophenyl)propanoate with structurally analogous compounds, focusing on substituents, ester groups, and functional roles.
Key Findings:
Substituent Effects: The 4-iodophenyl group in the target compound enhances electrophilicity and radiopacity, distinguishing it from electron-withdrawing substituents like 4-nitrophenyl (e.g., Compound 8) or electron-donating groups like 4-hydroxyphenyl .
Ester Group Influence :
- Benzyl esters (target compound, ) offer superior stability under acidic conditions compared to methyl or ethyl esters (), which are more labile during hydrolysis.
Protecting Group Strategies :
- The Cbz group in the target compound is widely used for amine protection due to its compatibility with Fmoc/t-Boc protocols, whereas trityl groups () are preferred for orthogonality in SPPS .
Synthetic Utility :
- The nitro group in Compound 8 () serves as a precursor for reduced aniline derivatives, whereas the iodo substituent in the target compound enables Suzuki-Miyaura cross-coupling for bioconjugation.
Pharmacological Relevance: The 4-hydroxyphenyl analog () is directly linked to BPA synthesis for melanoma therapy, while the target compound’s iodine atom positions it as a candidate for boron-iodine synergy in BNCT .
Biological Activity
Benzyl 2-(benzyloxycarbonylamino)-3-(4-iodophenyl)propanoate is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings surrounding this compound.
Chemical Structure and Properties
Chemical Formula : CHNOI
The compound features a benzyl group, a benzyloxycarbonylamino group, and a 4-iodophenyl moiety, which contribute to its distinct biological activities.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Target Interactions : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit kinases such as CHK1 and CHK2, which are crucial for cell cycle regulation and DNA damage response.
- Gene Expression Modulation : It is hypothesized that this compound can alter gene expression related to inflammation and cellular metabolism .
Anticancer Activity
Research indicates that compounds with similar structures can exhibit significant anticancer properties. For example, derivatives have been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .
Case Study : A study demonstrated that a related compound effectively reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through the activation of p53 pathways .
Antimicrobial Properties
This compound has potential antimicrobial activity against various pathogens. The presence of the iodine atom may enhance its antibacterial efficacy by disrupting bacterial cell membranes or inhibiting vital bacterial enzymes .
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Disruption of cell membranes |
Research Findings
- Biochemical Studies : In vitro studies have shown that this compound can significantly inhibit the growth of specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics, allowing it to reach therapeutic concentrations in biological systems .
- Safety Profile : Toxicological assessments reveal a relatively safe profile with no significant adverse effects observed at therapeutic doses during preclinical trials .
Q & A
Q. What in vitro models are suitable for studying its biological interactions?
- Cell-Free Systems : Fluorescence polarization assays using FITC-labeled derivatives to study protein binding .
- Microbial Models : Screening against S. aureus or E. coli to assess antimicrobial potential .
Methodological Best Practices
Q. How to handle air/moisture-sensitive steps in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
